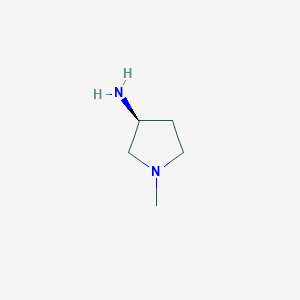

(3S)-1-methylpyrrolidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPMIDKWXFMF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612186 | |

| Record name | (3S)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214357-95-6 | |

| Record name | (3S)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (3S)-1-Methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of (3S)-1-Methylpyrrolidin-3-amine

This compound, a chiral cyclic amine, represents a pivotal structural motif in contemporary medicinal chemistry and drug discovery. Its constrained pyrrolidine ring, coupled with the stereochemistry at the C3 position and the presence of both a primary and a tertiary amine, imparts unique conformational properties and the potential for specific molecular interactions. This makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation studies. This guide provides a comprehensive examination of the key physicochemical characteristics of this compound, offering both theoretical insights and practical experimental considerations.

Molecular Structure and Core Identifiers

A foundational understanding of any chemical entity begins with its molecular structure and associated identifiers.

| Identifier | Value | Source |

| Chemical Formula | C₅H₁₂N₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 100.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 214357-95-6 | --INVALID-LINK-- |

| Canonical SMILES | CN1CC--INVALID-LINK--N | |

| InChI Key | UNHOPMIDKWXFMF-VIFPVBQFSA-N |

digraph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C", pos="0,1!"]; C2 [label="C", pos="1.4,0.5!"]; C3 [label="C", pos="1.4,-0.5!"]; C4 [label="C", pos="0,-1!"]; N1 [label="N", pos="-0.8,0!"]; N2 [label="N", pos="2.4,0.5!"]; C_methyl [label="C", pos="-1.8,0.5!"]; H_N [label="H₂", pos="2.9,0.5!"];

C1 -- N1; N1 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; N1 -- C_methyl; C2 -- N2; N2 -- H_N [style=invis];

label="Molecular Structure of this compound"; labelloc="t"; fontname="Arial"; fontsize=14; }

Caption: 2D representation of this compound.

Key Physical Properties: A Tabulated Summary

Precise physical property data is essential for reaction design, purification, and formulation. The following table summarizes the available experimental and predicted data for 1-methylpyrrolidin-3-amine. It is important to note the distinction between data for the racemate and the specific (3S)-enantiomer.

| Physical Property | Racemic 1-Methylpyrrolidin-3-amine | This compound | Comments and Context |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow to light orange clear liquid[1] | The color can be influenced by purity and exposure to air or light. |

| Boiling Point | 140 °C (at 742 Torr) (Predicted)[2] | 164 °C (Lit.) (for (S)-3-(Methylamino)pyrrolidine)[1] | The experimental boiling point of the closely related secondary amine provides a more reliable estimate than the predicted value for the racemate. Primary amines generally have higher boiling points than secondary amines of similar molecular weight due to more extensive hydrogen bonding.[3][4] |

| Melting Point | Data not available | Data not available | As a low molecular weight amine, it is expected to have a low melting point. |

| Density | 0.933 ± 0.06 g/cm³ (Predicted)[2] | 0.94 g/mL (for (S)-3-(Methylamino)pyrrolidine)[1] | The experimental density of the related secondary amine offers a reasonable approximation. |

| Solubility | Soluble in water[5] | Miscible with alcohol, ether, chloroform and water (for Pyrrolidine)[6] | Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[3] |

| pKa | 9.82 ± 0.40 (Predicted)[2] | Data not available | The predicted pKa suggests it is a moderately strong base, typical for an aliphatic amine. |

Note on Enantiomers vs. Racemates: Enantiomers possess identical physical properties such as boiling point, melting point, and density. Differences only arise in their interaction with other chiral entities, most notably their optical rotation (the ability to rotate plane-polarized light). A racemic mixture, being a 1:1 mixture of both enantiomers, will have a net optical rotation of zero.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring, the N-methyl group, and the amine group. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms. The protons on the carbon next to the nitrogen (C2 and C5) are expected to be deshielded and appear further downfield.[6] The N-methyl group typically appears as a sharp singlet. The protons of the primary amine (NH₂) may appear as a broad signal, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, five distinct carbon signals are expected. The carbons bonded to nitrogen will be deshielded and appear at a lower field.

Chirality and NMR: In a standard achiral solvent, the NMR spectra of the two enantiomers of a chiral molecule are identical. To distinguish between enantiomers using NMR, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, must be used to induce diastereomeric environments that are spectroscopically distinct.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorptions are associated with the N-H and C-N bonds.

-

N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[6][7] These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[6][7]

-

N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[7]

-

C-N Stretching: The stretching vibration of the aliphatic C-N bonds will appear in the 1020-1250 cm⁻¹ region.[7]

-

Absence of N-H Stretch for Tertiary Amine: The tertiary amine in the ring does not have an N-H bond and therefore will not show a characteristic N-H stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M+): For a molecule with an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, according to the nitrogen rule.[8] For C₅H₁₂N₂, the molecular weight is 100.16, so a prominent peak at m/z 100 would be expected.

-

Alpha-Cleavage: The most common fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[8][9] This results in the formation of a stable, resonance-stabilized cation. For 1-methylpyrrolidin-3-amine, cleavage of the C2-C3 or C4-C5 bond would be expected.

Experimental Protocols for Property Determination

To ensure the accuracy and reliability of physical property data, standardized experimental procedures are crucial.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of the amine in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied using a nomograph or the Clausius-Clapeyron equation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 3. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

(3S)-1-methylpyrrolidin-3-amine chemical structure and stereochemistry

An In-depth Technical Guide to (3S)-1-methylpyrrolidin-3-amine: Structure, Stereochemistry, Synthesis, and Application

Introduction

This compound is a chiral saturated heterocycle that has emerged as a critical building block in modern medicinal chemistry. The pyrrolidine ring is a "privileged scaffold," found in numerous natural products and more than 20 FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to explore three-dimensional chemical space due to its non-planar structure.[1][2] The specific stereochemistry at the C3 position, combined with the primary amine and tertiary amine functionalities, makes this compound a versatile synthon for creating complex molecular architectures with precise spatial arrangements required for selective interaction with biological targets.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this molecule. It moves beyond a simple recitation of facts to explore the causality behind its chemical properties, synthetic strategies, and analytical validation, reflecting the perspective of a senior application scientist focused on practical, reliable, and scalable chemical methodologies.

Part 1: Molecular Architecture and Physicochemical Properties

A thorough understanding of the molecule's structure and inherent properties is the foundation for its effective use in synthesis and drug design.

Chemical Structure and Identifiers

The molecule consists of a five-membered pyrrolidine ring with a methyl group on the nitrogen atom (N1) and an amine group at the C3 position.

Caption: 2D structure of this compound.

Stereochemistry: The Critical (S)-Configuration

The carbon atom at the 3-position (C3) is a stereocenter, meaning it can exist in two different spatial arrangements (enantiomers): (S) and (R). The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enzymes and receptors are themselves chiral.[2] The (S)-configuration of 1-methylpyrrolidin-3-amine is frequently the preferred enantiomer for achieving desired potency and selectivity in drug candidates.[3] This specificity arises from the fundamental principle of chiral recognition, often described by the "three-point interaction model," where a precise 3D orientation is necessary for optimal binding to a target protein.[4]

Caption: Cahn-Ingold-Prelog priority for this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 214357-95-6 | [5] |

| Molecular Formula | C₅H₁₂N₂ | [5][6] |

| Molar Mass | 100.16 g/mol | [5][6] |

| SMILES | C[N]1C--INVALID-LINK--CC1 | N/A |

| Boiling Point | 109.6 ± 8.0 °C (Predicted) | [6] |

| pKa | 9.82 ± 0.40 (Predicted) | [6] |

| Appearance | Colorless to light yellow liquid | N/A |

Part 2: Synthesis of Enantiomerically Pure this compound

The synthesis of an enantiomerically pure chiral amine is a non-trivial task. The primary challenge lies in controlling the stereochemistry at the C3 position. Two robust strategies are generally employed: the resolution of a racemic mixture or a direct asymmetric synthesis from a chiral or prochiral precursor. While resolution can be effective, asymmetric synthesis is often more elegant and atom-economical for large-scale production.

A reliable and scalable approach involves the reductive amination of 1-methyl-3-pyrrolidinone using a chiral auxiliary or catalyst, or the reduction of a chiral precursor. A common industrial route involves the N-methylation of a commercially available chiral starting material, such as (S)-3-hydroxypyrrolidine.[7][8]

Featured Synthetic Pathway: From (S)-Pyrrolidin-3-ol

This pathway is selected for its reliance on a readily available chiral starting material and robust, well-understood chemical transformations. The key steps are the protection of the secondary amine, conversion of the hydroxyl group to a suitable leaving group, displacement with an azide, and subsequent reduction and methylation. A more direct route is catalytic reductive amination.

Caption: Synthetic workflow from a chiral alcohol precursor.

Detailed Experimental Protocol: N-Methylation of (S)-Pyrrolidin-3-ol

This protocol focuses on a key transformation in one of the common synthetic routes: the N-methylation of the pyrrolidine ring. This reaction, an example of reductive amination, is widely used due to its high efficiency and clean conversion.[7][8]

Objective: To synthesize (S)-1-methylpyrrolidin-3-ol from (S)-pyrrolidin-3-ol.

Causality: Reductive amination using formaldehyde is a highly efficient method for methylation of secondary amines. The reaction proceeds via the in-situ formation of an iminium ion, which is then immediately reduced by catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard, robust catalyst for this type of reduction, offering excellent activity and ease of removal by filtration. Methanol is chosen as a solvent for its ability to dissolve the starting materials and its compatibility with the hydrogenation conditions.

Methodology:

-

Reactor Setup: To a stirred hydrogenation reactor, add (S)-pyrrolidin-3-ol (1.0 eq.), methanol, and 5% Palladium on Carbon (approx. 2-5 mol% catalyst loading).

-

Reagent Addition: Add an aqueous solution of formaldehyde (approx. 1.05 eq.) to the mixture.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 0.4-0.5 MPa) and maintain vigorous stirring at room temperature (e.g., 20 °C).

-

Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, vent the reactor and purge with nitrogen. Remove the palladium catalyst by filtration through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (S)-1-methylpyrrolidin-3-ol can then be purified by distillation.[7]

Part 3: Analytical Characterization and Quality Control

For a chiral molecule intended for pharmaceutical use, rigorous analytical control is paramount. The goals are to confirm the chemical identity, assess the chemical purity, and, most critically, determine the enantiomeric purity or enantiomeric excess (e.e.).

Protocol: Determination of Enantiomeric Excess via Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral amines. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time.

Principle of Separation: The CSP creates a chiral environment. For separation to occur, there must be differential, transient diastereomeric complexes formed between the enantiomers and the CSP. This requires a minimum of three points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions), where at least one interaction is stereochemically dependent.[4]

Causality in Method Development:

-

Stationary Phase: Cellulose-based CSPs, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are highly effective for separating a wide range of racemates, including amines.[9]

-

Mobile Phase: A normal-phase system (e.g., n-Hexane and Ethanol) is typically used.

-

Basic Additive: A critical component for analyzing basic amines like this one is a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), in the mobile phase.[9][10] This additive serves a self-validating purpose: it competitively binds to acidic residual silanol groups on the silica support of the CSP. Without it, the basic amine analyte would interact strongly and non-specifically with these sites, resulting in severe peak tailing and poor resolution. The addition of TEA masks these sites, ensuring that separation is governed solely by chiral interactions, leading to sharp, symmetrical peaks.[9][10]

Caption: Analytical workflow for determining enantiomeric excess.

Detailed Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane / Ethanol (98:2) containing 0.2% Triethylamine (v/v/v). Filter and degas the solution.

-

Sample Preparation: Accurately prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system, fitted with a Chiralcel OD-H column, with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the sample and run the chromatogram under the specified conditions.

-

Data Interpretation: Identify the peaks corresponding to the (S) and (R) enantiomers (this requires running a standard of the racemic mixture first). Integrate the area of each peak. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

Typical HPLC Parameters:

| Parameter | Condition | Rationale |

| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) | Proven CSP for amine separation.[9] |

| Mobile Phase | n-Hexane / Ethanol / TEA (98:2:0.2) | Balances retention and resolution; TEA ensures good peak shape.[9][10] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Amine end-absorption allows for detection. |

Part 4: Applications in Drug Discovery

The structural features of this compound make it an exceptionally valuable scaffold for targeting a wide range of protein classes. Its 3D structure allows it to project substituents into specific binding pockets, while the primary amine serves as a versatile handle for further chemical modification.

-

Kinase Inhibitors: The scaffold has been successfully incorporated into molecules designed as dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy. The promising cytotoxic effects of these novel compounds are thought to be due to the collective inhibition of both kinases.[3]

-

Neurological Disorders: Chiral amines are fundamental components of many centrally acting agents. (3S)-(-)-3-(Methylamino)pyrrolidine, a closely related structure, is used as an intermediate in the synthesis of drugs targeting neurological disorders.[11]

-

General Medicinal Chemistry: The pyrrolidine ring can enhance a drug's pharmacokinetic profile by improving properties like solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, it can form crucial ionic interactions within a receptor binding site. The stereospecific orientation of substituents on the ring can be the deciding factor between agonist and antagonist activity at a given receptor.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered tool for the construction of sophisticated, biologically active molecules. Its value is rooted in its defined three-dimensional architecture, a feature whose importance cannot be overstated in a field where molecular recognition is paramount. A deep understanding of its stereochemistry, coupled with robust synthetic and analytical methodologies, empowers drug discovery professionals to harness its full potential in the development of next-generation therapeutics. The protocols and principles outlined in this guide provide a framework for the reliable synthesis and validation of this key chiral intermediate, ensuring its effective application in research and development.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. CAS 214357-95-6 | (S)-1-Methylpyrrolidin-3-amine - Synblock [synblock.com]

- 6. chembk.com [chembk.com]

- 7. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

(3S)-1-methylpyrrolidin-3-amine CAS number 13220-27-4

An In-Depth Technical Guide to (3S)-1-Methylpyrrolidin-3-amine (CAS No. 13220-27-4)

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis and purification strategies, analytical characterization, and applications, with a focus on the practical causality behind experimental choices.

A Note on CAS Number Identification: The CAS number 13220-27-4 is assigned to the racemic mixture, 1-methylpyrrolidin-3-amine.[1][2][3][4] However, the stereospecific (3S)-enantiomer is the focus of this guide due to its critical role in developing stereochemically pure active pharmaceutical ingredients (APIs). The (S)-enantiomer is sometimes referenced with its own specific CAS number, such as 214357-95-6.[5] For clarity, this document addresses the synthesis, properties, and applications of the (3S)-enantiomer, which is a component of the racemate assigned CAS 13220-27-4.

The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[6][7][8] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling highly specific interactions with biological targets like enzymes and receptors.[6][7] this compound embodies this utility, offering a stereodefined core with two distinct nitrogen atoms for chemical modification:

-

A primary amine (-NH₂) : A versatile nucleophile and a key handle for amide bond formation, reductive amination, and other coupling reactions to build molecular complexity.

-

A tertiary amine (N-CH₃) : Influences the molecule's overall basicity (pKa), solubility, and pharmacokinetic properties. It can also participate in crucial hydrogen bonding or ionic interactions within a target's binding pocket.

The fixed (S)-stereochemistry at the C3 position is paramount, as biological systems are chiral. The specific orientation of the amino group dictates the molecule's ability to fit correctly into a binding site, often leading to significant differences in efficacy and safety between enantiomers.[6] This makes robust methods for its synthesis and analysis essential for modern drug discovery.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13220-27-4 (Racemate) | [1][2][4] |

| Molecular Formula | C₅H₁₂N₂ | [1][2][5] |

| Molecular Weight | 100.16 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | ~109.6 °C at 760 mmHg | [5] |

| Solubility | Soluble in water and polar organic solvents | [10] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.

-

¹H NMR Spectroscopy: Protons on carbons adjacent to the electron-withdrawing nitrogen atoms are deshielded and shift downfield.[11] The N-methyl group provides a highly diagnostic sharp singlet, typically observed in the 2.2-2.6 δ range.[11][12] The protons of the pyrrolidine ring will present as a series of complex multiplets, while the primary amine protons often appear as a broad singlet that can be exchanged with D₂O.

-

¹³C NMR Spectroscopy: The molecule contains five distinct carbon signals. Carbons directly bonded to nitrogen atoms are deshielded and typically appear in the 30-60 ppm range.

-

Infrared (IR) Spectroscopy: As a primary amine, the molecule exhibits two characteristic N-H stretching bands in the 3250-3400 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations.[12][13][14] This doublet is a key differentiator from a secondary amine, which would show only a single N-H band. A strong C-N stretching vibration is also expected in the fingerprint region (1020-1250 cm⁻¹).[13]

-

Mass Spectrometry (MS): The molecule adheres to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11][12] The molecular ion peak (M⁺) would be observed at m/z 100. Common fragmentation pathways include alpha-cleavage, where the bond adjacent to a nitrogen atom breaks, leading to stable, nitrogen-containing fragment ions.

Synthesis and Chiral Purity: An Experimental Deep Dive

The synthesis of enantiomerically pure this compound is a non-trivial challenge that can be approached via two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Synthetic Strategy: Reductive Amination Workflow

A reliable and scalable method for producing the racemic compound is the reductive amination of 1-methylpyrrolidin-3-one.[10] This precursor is commercially available and can be converted to the amine in a high-yielding process.

Caption: Workflow for racemic 1-methylpyrrolidin-3-amine synthesis.

Protocol: Synthesis of Racemic 1-Methylpyrrolidin-3-amine

-

Reaction Setup: To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in an appropriate solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Imine Formation: Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting ketone. This step forms the intermediate imine in situ.

-

Reduction: Once imine formation is substantial, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the imine in the presence of the ketone. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

-

Work-up and Isolation: After the reaction is complete, quench the reaction carefully (e.g., with dilute acid if borohydride was used). Adjust the pH to basic to ensure the amine is in its free-base form. Extract the product into an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude racemic amine. Purification is typically achieved by distillation.

Achieving Enantiopurity: The Chiral Separation Mandate

For pharmaceutical applications, separating the racemic mixture into its constituent enantiomers is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical assessment and preparative-scale separation.

Causality Behind the Method: Chiral separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[15] The CSP creates a transient diastereomeric complex with each enantiomer. The difference in stability between these two complexes causes one enantiomer to be retained longer on the column, thus enabling their separation.

Caption: Conceptual workflow for chiral resolution via HPLC.

Analytical Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol provides a self-validating system for determining the enantiomeric excess (e.e.) of this compound.

Objective: To separate and quantify the (3S) and (3R) enantiomers of 1-methylpyrrolidin-3-amine to determine enantiomeric purity.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A cellulose-based CSP, such as a Chiralcel® OD-H column, is highly effective for resolving amine enantiomers.[15][16]

-

Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent and an alcohol, such as n-Hexane and Ethanol (e.g., 98:2 v/v).

-

Expert Insight: Basic amines like this one are notorious for producing broad, tailing peaks on silica-based columns due to strong interactions with acidic silanol groups.[15] To ensure sharp, symmetrical peaks for accurate integration, a small amount of a basic additive, such as 0.2% triethylamine (TEA), must be added to the mobile phase.[15] This TEA competitively binds to the active silanol sites, preventing the analyte from doing so.

-

-

System Validation:

-

Initially, inject a sample of the racemic (50:50) mixture.

-

This step is critical: it confirms the column and mobile phase are capable of resolving the enantiomers and establishes the retention times for the (3R) and (S) peaks. Without this, one cannot confidently assign the peaks in an unknown sample.

-

-

Sample Analysis:

-

Prepare a dilute solution of the this compound sample in the mobile phase.

-

Inject the sample onto the column and record the chromatogram.

-

-

Data Interpretation:

-

Identify the peaks corresponding to the (3S) and (3R) enantiomers based on the retention times established with the racemic standard.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = ([Area_Major - Area_Minor] / [Area_Major + Area_Minor]) x 100

-

Applications in Drug Development

This compound is not merely a chemical curiosity; it is a powerful tool for constructing complex and potent therapeutic agents. Its derivatives have been explored in a wide range of disease areas.

-

Antibacterial Agents: Chiral aminopyrrolidines are key components of certain fluoroquinolone antibiotics. The stereochemistry of the amine side chain is often crucial for potent activity against bacterial gyrase and for the overall safety profile of the drug.[17]

-

Kinase Inhibitors: In oncology, kinase inhibitors are a major class of targeted therapies. The primary amine of this scaffold can be used to form linkages to a core heterocyclic structure, while the pyrrolidine ring itself sits within the enzyme's binding pocket, with its stereochemistry dictating the precise fit and inhibitory potency.[18]

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is common in drugs targeting CNS receptors. The tertiary amine can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding sites.

Caption: Role of the scaffold's features in drug design.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following information is synthesized from standard safety data sheets (SDS).

-

Primary Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[19][20] Inhalation of vapors or mists may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[19][21] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[19][20][21]

-

Handling Procedures: Avoid all direct contact.[19] Ensure adequate ventilation.[22] Keep away from heat, sparks, and open flames.[20][21]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[21][23] Keep the container tightly sealed, potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[19][20]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[19][23]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][23]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19][20]

-

References

- 1. scbt.com [scbt.com]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. 13220-27-4|3-Amino-1-methylpyrrolidine|BLD Pharm [bldpharm.com]

- 4. 13220-27-4 Cas No. | 1-Methylpyrrolidin-3-amine | Apollo [store.apolloscientific.co.uk]

- 5. CAS 214357-95-6 | (S)-1-Methylpyrrolidin-3-amine - Synblock [synblock.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. fiveable.me [fiveable.me]

- 15. benchchem.com [benchchem.com]

- 16. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 17. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. resynbio.com [resynbio.com]

- 23. kishida.co.jp [kishida.co.jp]

Foreword: Strategic Imperatives in Chiral Amine Synthesis

An In-Depth Technical Guide to the Synthesis of (3S)-1-methylpyrrolidin-3-amine

This compound is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into complex molecular architectures to enhance potency and modulate physicochemical properties. Its stereochemically defined structure, featuring a tertiary amine within the pyrrolidine ring and a primary amine at the C3 stereocenter, presents a compelling synthetic challenge. The successful construction of this molecule hinges on the precise control of stereochemistry and the strategic orchestration of protecting groups to differentiate the two nitrogen nucleophiles.

This guide eschews a generic, templated approach. Instead, it provides a deep, comparative analysis of two robust and field-proven synthetic strategies originating from the chiral pool. Each route is dissected to illuminate the underlying chemical principles, justify the selection of reagents and conditions, and provide researchers with the practical, step-by-step protocols necessary for successful implementation. Our focus is not merely on the "what" but the "why"—the causality that transforms a sequence of reactions into a reliable and scalable synthetic method.

I. Strategic Overview: Navigating the Chiral Landscape

The synthesis of enantiopure this compound is most efficiently approached by leveraging readily available, inexpensive chiral starting materials. This "chiral pool" strategy obviates the need for costly asymmetric catalysis or inefficient chiral resolutions late in the synthesis.[1][2][3] We will explore two primary pathways that exemplify this philosophy:

-

Route A: Stereochemical Inversion from (S)-3-Hydroxypyrrolidine. This is arguably the more direct approach. It begins with an inexpensive, commercially available chiral building block and introduces the C3-amino group via a nucleophilic substitution reaction that inverts the stereocenter, providing exquisite stereochemical control.

-

Route B: Cyclization and Reduction from L-Aspartic Acid. This classic approach builds the pyrrolidine ring from an acyclic amino acid precursor. It relies on the inherent chirality of L-aspartic acid to set the stereochemistry of the final product.[4]

The logical flow for both strategies involves establishing the chiral pyrrolidine core, differentiating the two nitrogen atoms with orthogonal protecting groups, executing the key N-methylation step, and finally, deprotection to yield the target molecule.

Caption: High-level overview of the two primary synthetic strategies.

II. Route A: Synthesis via Stereochemical Inversion

This strategy is predicated on a key S_N2 reaction that inverts the stereochemistry at the C3 position of a pyrrolidine precursor. By starting with (S)-3-hydroxypyrrolidine, we can predictably generate the (S)-amine configuration at C3.

Workflow Diagram: Route A

Caption: Step-wise workflow for the synthesis from (S)-3-hydroxypyrrolidine.

Step-by-Step Experimental Protocols: Route A

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

-

Causality: The secondary amine of the pyrrolidine ring is more nucleophilic than the hydroxyl group. To prevent side reactions in subsequent steps, particularly N-mesylation, it must be protected. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in the basic and nucleophilic conditions of the next steps and its straightforward removal under acidic conditions.[3][5]

-

Protocol:

-

Suspend (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in methanol (10 mL/g).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in methanol dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure. Take up the residue in ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Boc-(S)-3-hydroxypyrrolidine as an oil, which is often used without further purification.[5]

-

Step 2: Activation of the Hydroxyl Group

-

Causality: To facilitate nucleophilic substitution, the hydroxyl group must be converted into a better leaving group. Mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) forms a mesylate ester, an excellent leaving group for the subsequent S_{N}2 reaction.[4]

-

Protocol:

-

Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to afford N-Boc-(S)-3-(methylsulfonyloxy)pyrrolidine, which should be used promptly in the next step.

-

Step 3: S_{N}2 Displacement with Azide (Stereochemical Inversion)

-

Causality: This is the key stereochemistry-defining step. Sodium azide (NaN₃) acts as a nucleophile, attacking the C3 carbon and displacing the mesylate group via a classic S_{N}2 mechanism. This process proceeds with a complete inversion of configuration, converting the (S)-stereocenter of the alcohol to an (R)-stereocenter for the azide.[4] This intermediate will ultimately yield the desired (S)-amine upon reduction.

-

Protocol:

-

Dissolve the crude mesylate from the previous step (1.0 eq) in anhydrous dimethylformamide (DMF, 8 mL/g).

-

Add sodium azide (NaN₃, 2.0 eq) to the solution.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash extensively with water and then brine to remove residual DMF.

-

Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain N-Boc-(R)-3-azidopyrrolidine.

-

Step 4: Reduction of the Azide

-

Causality: The azide group must be reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method. Hydrogen gas, in the presence of a palladium on carbon (Pd/C) catalyst, reduces the azide to the amine, releasing nitrogen gas as the only byproduct.[4]

-

Protocol:

-

Dissolve N-Boc-(R)-3-azidopyrrolidine (1.0 eq) in methanol (15 mL/g).

-

Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere.

-

Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas (3x).

-

Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate to yield N-Boc-(S)-3-aminopyrrolidine, which is often pure enough for the next step.[6]

-

Step 5: Selective N-Methylation of the Pyrrolidine Ring

-

Causality: With the C3 primary amine protected as a Boc-carbamate, the pyrrolidine secondary amine is the only remaining nucleophilic nitrogen. Reductive amination is a highly selective and mild method for N-methylation.[7] Formaldehyde reacts with the secondary amine to form an intermediate iminium ion, which is then immediately reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred as it is less reactive towards the aldehyde starting material than other borohydrides.[7][8]

-

Protocol:

-

Dissolve N-Boc-(S)-3-aminopyrrolidine (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/g).

-

Add aqueous formaldehyde (37% solution, 1.5 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

-

Stir the reaction at room temperature for 4-8 hours.

-

Carefully quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by silica gel chromatography to yield N-Boc-(S)-1-methylpyrrolidin-3-amine.

-

Step 6: Final Deprotection

-

Causality: The final step is the removal of the acid-labile Boc group to unmask the primary amine. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent cleanly cleave the carbamate, releasing tert-butanol and carbon dioxide.[9][10][11]

-

Protocol:

-

Dissolve the purified N-Boc-(S)-1-methylpyrrolidin-3-amine (1.0 eq) in DCM (10 mL/g).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Dissolve the residue in a minimal amount of water and basify to pH >12 with 50% NaOH solution.

-

Extract the aqueous layer with a suitable solvent (e.g., DCM or a 3:1 mixture of chloroform/isopropanol).

-

Dry the combined organic extracts over Na₂SO₄, filter, and carefully concentrate to afford the final product, this compound.

-

III. Route B: Synthesis via Cyclization of L-Aspartic Acid

This approach constructs the pyrrolidine ring from L-aspartic acid, a fundamental chiral building block. The key is the formation of a succinimide intermediate which is then reduced.

Workflow Diagram: Route B

Caption: Step-wise workflow for the synthesis from L-Aspartic Acid.

Step-by-Step Experimental Protocols: Route B

Note: This route often involves more steps and can be lower yielding but demonstrates the powerful application of amino acids in synthesis.

Steps 1-4: Synthesis of (S)-1-Benzyl-3-aminopyrrolidine

A procedure reported in the literature describes the conversion of L-aspartic acid to (S)-1-benzylpyrrolidin-3-amine in four main stages.[4]

-

Anhydride Formation: L-aspartic acid is first condensed with formic acid to yield N-formyl-L-aspartic anhydride.

-

Acylation and Esterification: The anhydride is reacted with benzylamine and then esterified.

-

Reduction and Cyclization: The crucial step involves a reduction of the carboxyl groups and subsequent ring closure. A reported method uses a KBH₄/H₂SO₄ system to achieve this transformation, yielding the N-formyl protected pyrrolidine.[4]

-

Hydrolysis: The formyl group is hydrolyzed under basic conditions to yield (S)-1-benzyl-3-aminopyrrolidine.

Step 5: Debenzylation

-

Causality: The benzyl group, used here to direct the cyclization, must be removed. Catalytic transfer hydrogenation or hydrogenation with H₂ gas over Pd/C are standard methods for N-debenzylation.[12][13]

-

Protocol:

-

Dissolve (S)-1-benzyl-3-aminopyrrolidine (1.0 eq) in ethanol.

-

Add 10% Pd/C (10% w/w) and ammonium formate (5.0 eq).

-

Reflux the mixture for 2-4 hours.

-

Cool and filter through Celite, washing with ethanol.

-

Concentrate the filtrate to obtain crude (S)-3-aminopyrrolidine.

-

Steps 6-8: Protection, Methylation, and Deprotection

-

Causality & Protocol: From this point, the synthesis converges with Route A. The crude (S)-3-aminopyrrolidine must be selectively protected at the C3-amino group before N-methylation of the pyrrolidine ring.

-

Step 6 (N-Boc Protection): Protect the primary amine of (S)-3-aminopyrrolidine with (Boc)₂O under basic conditions, similar to Step 1 of Route A, but targeting the more reactive primary amine. Careful control of stoichiometry (1.0 eq of (Boc)₂O) is crucial to favor mono-protection.

-

Step 7 (N-Methylation): Perform reductive amination with formaldehyde and NaBH(OAc)₃ as described in Step 5 of Route A.

-

Step 8 (Deprotection): Remove the Boc group using TFA or HCl as described in Step 6 of Route A to yield the final product.

-

IV. Data Presentation: Comparative Analysis

The choice between Route A and Route B often depends on starting material cost, scalability, and overall efficiency.

| Parameter | Route A (from (S)-3-Hydroxypyrrolidine) | Route B (from L-Aspartic Acid) | Justification & Expert Insight |

| Overall Step Count | ~6 steps | ~8 steps | Route A is more convergent and efficient. |

| Key Stereocontrol | S_{N}2 inversion of a mesylate/tosylate | Inherent chirality of L-aspartic acid | The S_{N}2 inversion in Route A is highly reliable and predictable, often yielding >99% e.e. |

| Reported Yields | Generally Moderate to Good | Often Lower and more variable | Route A avoids the more complex reduction/cyclization steps of Route B.[4] |

| Scalability | High. Protocols are robust and utilize common reagents. | Moderate. Borane reductions can be challenging on a large scale. | The use of azide in Route A requires stringent safety precautions but is a well-established industrial process. |

| Reagent Cost | (S)-3-hydroxypyrrolidine is moderately priced. | L-aspartic acid is very inexpensive. | The higher cost of the starting material in Route A may be offset by the higher overall yield and fewer steps. |

V. Quality Control: Validation of Chiral Purity

Ensuring the enantiomeric purity of the final product is paramount. The enantiomeric excess (% ee) must be determined using a validated analytical method.

-

Primary Technique: Chiral HPLC/SFC

-

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[14][15]

-

Methodology: The amine can be analyzed directly or after derivatization with a suitable agent to improve its chromatographic properties. A common CSP for chiral amines is a polysaccharide-based column (e.g., Chiralpak® series). The mobile phase typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100 .[14]

-

-

Other Techniques:

-

NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for quantification.[9]

-

Polarimetry: While useful for confirming the sign of optical rotation, it is not a primary method for accurate % ee determination in a quality control setting.[9]

-

VI. Conclusion and Future Outlook

The synthesis of this compound is a well-understood process achievable through multiple strategic pathways. The route commencing from (S)-3-hydroxypyrrolidine (Route A) represents a highly efficient and stereocontrolled approach that is well-suited for both laboratory and process scale applications. The key to success lies in the meticulous execution of the stereochemical inversion and the orthogonal protection strategy that enables selective N-methylation. As the demand for complex chiral amines in drug discovery continues to grow, the development of even more streamlined and sustainable methods, potentially involving biocatalytic transamination or asymmetric hydrogenation, will remain an active and important area of research.[16]

References

- 1. Collection - On the Selective N-Methylation of BOC-Protected Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-3-(Boc-amino)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. youtube.com [youtube.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]

- 15. reddit.com [reddit.com]

- 16. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (3S)-1-methylpyrrolidin-3-amine in Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent dictates its bioavailability, ease of formulation, and ultimately, its efficacy and safety. Poorly soluble compounds can lead to unpredictable absorption, necessitating higher doses that may increase the risk of adverse effects.[1][2] Therefore, a thorough understanding of a compound's solubility profile is not merely a matter of academic interest but a cornerstone of successful drug development. This guide provides an in-depth technical overview of the solubility of (3S)-1-methylpyrrolidin-3-amine, a key chiral building block in medicinal chemistry, within a range of organic solvents. For researchers, scientists, and drug development professionals, this document aims to be a vital resource, offering both theoretical insights and practical, field-proven methodologies for solubility determination and quantification.

Physicochemical Profile of this compound

Before delving into its solubility, it is essential to understand the intrinsic physicochemical properties of this compound. These characteristics are the primary determinants of its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [3][4] |

| Molecular Weight | 100.16 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Structure |  |

The structure reveals a chiral center at the 3-position of the pyrrolidine ring, a tertiary amine within the ring, and a primary amine group. The presence of two nitrogen atoms with lone pairs of electrons makes the molecule basic and capable of forming hydrogen bonds, which significantly influences its solubility.

Theoretical Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, we can predict its solubility based on the fundamental principle of "like dissolves like" and the general solubility rules for small aliphatic amines. A safety data sheet for the enantiomer, (3R)-1-methylpyrrolidin-3-amine, states that it is "soluble in water and various organic solvents," which provides a strong qualitative indicator of the expected behavior of the (S)-enantiomer.[5]

The molecule possesses both polar (amine groups) and non-polar (aliphatic backbone) characteristics. This dual nature suggests a degree of solubility across a spectrum of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The primary and tertiary amine groups can readily form hydrogen bonds with the hydroxyl groups of protic solvents. The small size of the molecule further facilitates dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | The polar nature of these solvents can effectively solvate the polar amine groups through dipole-dipole interactions. DMSO and DMF are particularly strong solvents for a wide range of organic molecules.[6][7] |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate to Low | These solvents have a lower capacity for hydrogen bonding and weaker dipole moments compared to the highly polar solvents. Solubility will depend on the balance between the polar amine groups and the non-polar hydrocarbon portion of the molecule. |

| Non-polar | Toluene, Hexane | Low to Insoluble | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions (hydrogen bonding) between the amine molecules. |

It is imperative to note that this table represents a predictive framework. For precise formulation and process development, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Step-by-Step Guide

To empower researchers to obtain precise and reliable solubility data, this section provides detailed protocols for both kinetic and thermodynamic solubility determination. The choice between these methods depends on the stage of drug development; kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility is the gold standard for later-stage development and formulation.[8][9]

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility by measuring the precipitation of a compound from a DMSO stock solution when diluted into an aqueous or organic solvent system.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the chosen organic solvent to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the background (solvent only).

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-resistant filter (e.g., PTFE).

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of this compound using a validated analytical method (see Section 4).

-

Solubility Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the thermodynamic solubility assay.

Quantification of this compound in Solution

Accurate quantification of the dissolved amine is critical for determining solubility. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used method for the quantification of non-volatile and thermally labile compounds. Since this compound lacks a strong chromophore for UV detection, derivatization is often necessary.

Derivatization:

A common approach is pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag. Examples include:

-

Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives.

-

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives.[10]

-

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce UV-active derivatives.[10]

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the absorbance maximum of the derivative, or a fluorescence detector with appropriate excitation and emission wavelengths.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds. Given that this compound is a relatively small molecule, GC can be a viable option. However, the polar nature of amines can lead to peak tailing on standard GC columns.

Considerations for GC Analysis:

-

Column Selection: A base-deactivated column is essential to minimize peak tailing. Columns specifically designed for amine analysis are commercially available.

-

Derivatization: To improve volatility and reduce peak tailing, derivatization can be employed. Silylation reagents (e.g., BSTFA) are commonly used to convert the amine groups to less polar silyl derivatives.

-

Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. A Nitrogen-Phosphorus Detector (NPD) can provide higher sensitivity and selectivity for nitrogen-containing compounds.

-

Quantification: Based on a calibration curve constructed using standards of known concentrations.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in both theoretical principles and practical experimental methodologies. While quantitative solubility data for this specific molecule remains to be extensively published, the predictive framework and detailed protocols herein offer researchers and drug development professionals a robust platform for its characterization. By understanding the physicochemical properties of this compound and applying the described experimental and analytical techniques, scientists can generate the high-quality solubility data necessary to drive informed decisions in synthesis, purification, and formulation, ultimately contributing to the successful advancement of new therapeutic agents.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS 214357-95-6 | (S)-1-Methylpyrrolidin-3-amine - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. CAS 457097-75-5: (3R)-1-methylpyrrolidin-3-amine [cymitquimica.com]

- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. 1-Methylpyrrolidin-3-amine 97% | CAS: 13220-27-4 | AChemBlock [achemblock.com]

- 9. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. kishida.co.jp [kishida.co.jp]

Stability and Storage of (3S)-1-Methylpyrrolidin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3S)-1-Methylpyrrolidin-3-amine in Modern Drug Discovery

This compound, a chiral cyclic amine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the primary amine functionality, provides a unique three-dimensional architecture that is instrumental in the design of novel therapeutic agents. The stereochemistry at the C3 position is often crucial for specific interactions with biological targets, making the enantiopure (3S) isomer particularly valuable. From its incorporation into kinase inhibitors to its role in the development of central nervous system agents, the stability and purity of this compound are paramount to ensuring the efficacy, safety, and reproducibility of downstream applications.

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Moving beyond generic recommendations, we will delve into the chemical principles governing its stability, potential degradation pathways, and robust analytical methodologies for its assessment. The insights and protocols presented herein are designed to empower researchers to maintain the integrity of this critical reagent, thereby fostering the development of next-generation pharmaceuticals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source |

| Chemical Formula | C5H12N2 | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Not explicitly available, but likely similar to related compounds | |

| Solubility | Soluble in water | [3] |

| CAS Number | 214357-95-6 | [1][4] |

Core Principles of Stability: Understanding Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidative and pH-dependent degradation. The presence of two amine functionalities, a tertiary amine within the pyrrolidine ring and a primary amine at the C3 position, dictates its reactivity.

Oxidative Degradation

Amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. For this compound, several oxidative degradation pathways are plausible:

-

N-Oxidation: The tertiary amine within the pyrrolidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for cyclic amines.

-

Dealkylation: Oxidative cleavage of the N-methyl group can lead to the formation of (3S)-pyrrolidin-3-amine.

-

Oxidation of the Primary Amine: The primary amine can undergo oxidation to form imines, which may further react or degrade.

-

Ring Opening: Severe oxidative conditions can potentially lead to the opening of the pyrrolidine ring.

Caption: Proposed oxidative degradation pathways for this compound.

pH-Dependent Degradation

While cyclic amines are generally stable across a range of pH values, extreme acidic or basic conditions can promote degradation.

-

Acidic Conditions: In strongly acidic media, protonation of the amine groups occurs. While this can protect against some forms of oxidation, it may catalyze other reactions if reactive species are present. For related cyclic aminals, rapid decomposition is observed in acidic aqueous media[4][5].

-

Basic Conditions: In the presence of strong bases, deprotonation of the primary amine can increase its nucleophilicity and susceptibility to certain reactions.

Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and information from safety data sheets, the following storage and handling procedures are recommended to ensure its long-term stability:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place, with recommended storage temperatures often indicated on the product label.[5][6] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][5][6] | Protects against atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |

| Container | Keep the container tightly closed in a dry and well-ventilated place.[3][4][5][7] | Prevents exposure to air and moisture. |

| Light Exposure | Store in a light-resistant container or in a dark location. | Although not always explicitly stated, amines can be light-sensitive, and protection from light minimizes the risk of photolytic degradation. |

| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[3][7] | Avoids rapid and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound under specific laboratory or process conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8][9][10]

Forced Degradation Protocol

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H2O2), 3%

-

High-purity water

-

Methanol or acetonitrile (HPLC grade)

-

Calibrated oven

-

Photostability chamber

-

HPLC or LC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with a control sample (stored under recommended conditions), by a validated stability-indicating analytical method, such as HPLC or LC-MS.

Caption: A typical workflow for a forced degradation study.

Analytical Method for Stability Indicating

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.[11]

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength or MS for identification of degradants.

-

Injection Volume: 10 µL

Conclusion: Ensuring the Integrity of a Key Synthetic Building Block

The chemical integrity of this compound is a critical determinant of success in its myriad applications within drug discovery and development. By understanding its inherent chemical liabilities, particularly its susceptibility to oxidation, and adhering to stringent storage and handling protocols, researchers can safeguard the purity and reactivity of this valuable chiral amine. The implementation of robust stability testing, such as forced degradation studies, provides an empirical foundation for establishing appropriate storage conditions and shelf-life, ultimately contributing to the reliability and reproducibility of scientific research and the quality of novel therapeutic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ijrpp.com [ijrpp.com]

- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. acdlabs.com [acdlabs.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and synthetic drugs.[1][2] This guide provides an in-depth exploration of the pyrrolidine motif's biological significance in drug discovery. We will dissect its fundamental physicochemical and structural advantages, analyze its role in a multitude of marketed therapeutics across various disease areas, and elucidate the structure-activity relationships (SAR) that govern its efficacy. Furthermore, this document will detail validated experimental workflows for synthesizing and evaluating pyrrolidine-based compounds, offering field-proven insights into the causal nexus between its unique chemical architecture and its potent pharmacological activities.

The Pyrrolidine Scaffold: Core Physicochemical and Structural Advantages